Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
CAS No.: 1291486-73-1
VCID: VC3383285
Molecular Formula: C12H8Cl2O4S2
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a complex organic compound used primarily in scientific research and development. It belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals and materials science. This compound is particularly noted for its unique structural features, including a chlorosulfonyl group and a 4-chlorophenyl moiety attached to a thiophene ring. Chemical Applications:
Safety Data:
Current Research:Future Directions:
|
---|---|
CAS No. | 1291486-73-1 |
Product Name | Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate |
Molecular Formula | C12H8Cl2O4S2 |
Molecular Weight | 351.2 g/mol |
IUPAC Name | methyl 4-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C12H8Cl2O4S2/c1-18-12(15)10-11(20(14,16)17)9(6-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3 |
Standard InChIKey | RSZCVQYNVROMAZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
Canonical SMILES | COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
PubChem Compound | 51042817 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume